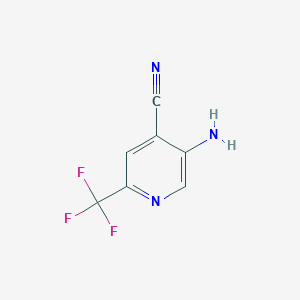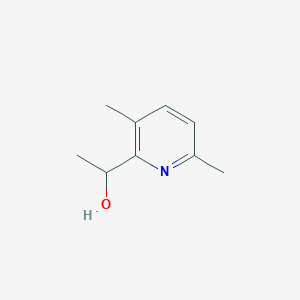
1-(3,6-Dimethylpyridin-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-Dimethylpyridin-2-yl)ethanol is an organic compound characterized by a pyridine ring substituted with two methyl groups at positions 3 and 6, and an ethanol group at position 2.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dimethylpyridin-2-yl)ethanol typically involves the alkylation of 3,6-dimethylpyridine with an appropriate ethylating agent under controlled conditions. One common method is the reaction of 3,6-dimethylpyridine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of the corresponding pyridine derivative in the presence of a suitable catalyst, such as palladium on carbon, can also be employed. This method offers the advantage of milder reaction conditions and higher selectivity .
化学反应分析
Types of Reactions: 1-(3,6-Dimethylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products:
Oxidation: 1-(3,6-Dimethylpyridin-2-yl)ethanone.
Reduction: 1-(3,6-Dimethylpyridin-2-yl)ethane.
Substitution: 1-(3,6-Dimethylpyridin-2-yl)ethyl chloride or bromide.
科学研究应用
1-(3,6-Dimethylpyridin-2-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of 1-(3,6-Dimethylpyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The ethanol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function .
相似化合物的比较
1-(3,5-Dimethylpyridin-2-yl)ethanol: Similar structure but with methyl groups at positions 3 and 5.
1-(4,6-Dimethylpyridin-2-yl)ethanol: Methyl groups at positions 4 and 6.
1-(3,6-Dimethylpyridin-2-yl)ethanone: The ketone analog of 1-(3,6-Dimethylpyridin-2-yl)ethanol
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of the ethanol group enhances its solubility and potential for hydrogen bonding, making it a versatile compound in various applications .
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
1-(3,6-dimethylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-6-4-5-7(2)10-9(6)8(3)11/h4-5,8,11H,1-3H3 |
InChI 键 |
KSFCJKMNFNCEPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C=C1)C)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


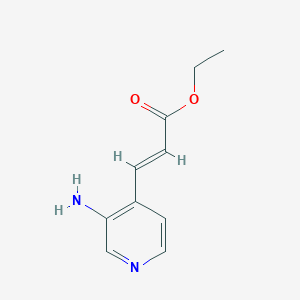
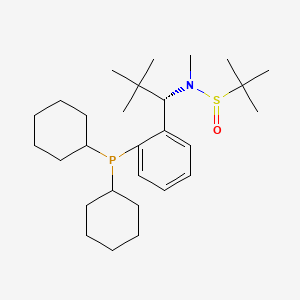
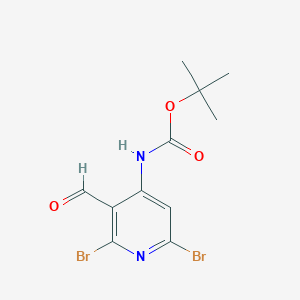
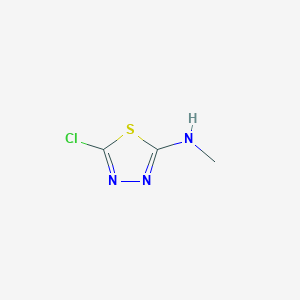
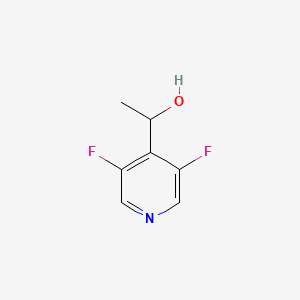
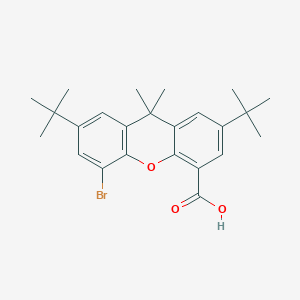
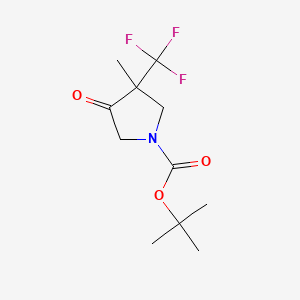
![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)
![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)
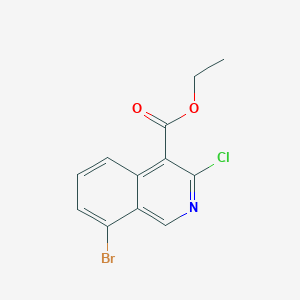
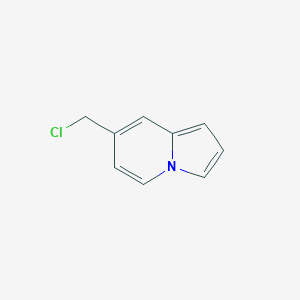
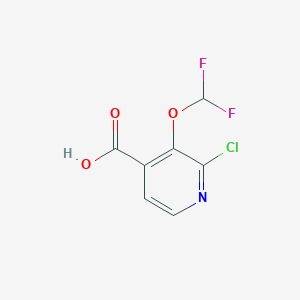
![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)
